molecular formula C21H27FN4O2 B2591208 1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine CAS No. 2380176-30-5

1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine

Cat. No.: B2591208
CAS No.: 2380176-30-5
M. Wt: 386.471
InChI Key: UDRKPUPWKJWBOE-UHFFFAOYSA-N
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Description

1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a pyrimidine ring, a methoxyphenyl group, and an azetidine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluoro and methoxyphenyl groups, and the construction of the azetidine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2/c1-25(11-15-7-9-28-10-8-15)17-12-26(13-17)21-19(22)20(23-14-24-21)16-3-5-18(27-2)6-4-16/h3-6,14-15,17H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRKPUPWKJWBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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